molecular formula C18H19ClFNO4 B13698379 Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13698379
M. Wt: 367.8 g/mol
InChI Key: WXIDBZXCCCFJLL-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with the molecular formula C19H21ClFNO4 . It is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chloro, fluoro, methoxy, and isopropyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
  • 4-Methoxyphenylboronic acid
  • Iodo pyrimidine derivatives

Uniqueness

Ethyl 4-Chloro-6-(2-fluoro-6-methoxyphenyl)-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19ClFNO4

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 4-chloro-6-(2-fluoro-6-methoxyphenyl)-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C18H19ClFNO4/c1-5-25-18(23)15-11(19)9-13(21(10(2)3)17(15)22)16-12(20)7-6-8-14(16)24-4/h6-10H,5H2,1-4H3

InChI Key

WXIDBZXCCCFJLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OC)Cl

Origin of Product

United States

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